

A Technical Guide to the Chemical Structure and Stereochemistry of Mycestericin G

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mycestericin G

Cat. No.: B15595787

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Mycestericin G**, a potent immunosuppressive agent isolated from the fungus *Mycelia sterilia* (ATCC 20349).^{[1][2]} As a member of the sphingosine-like family of fungal metabolites, **Mycestericin G** presents a complex and stereochemically rich structure, making it a subject of significant interest in synthetic chemistry and pharmacology.^[3] This guide details its precise chemical structure, absolute stereochemistry, relevant physicochemical and spectroscopic data, and key experimental protocols for its synthesis and stereochemical determination.

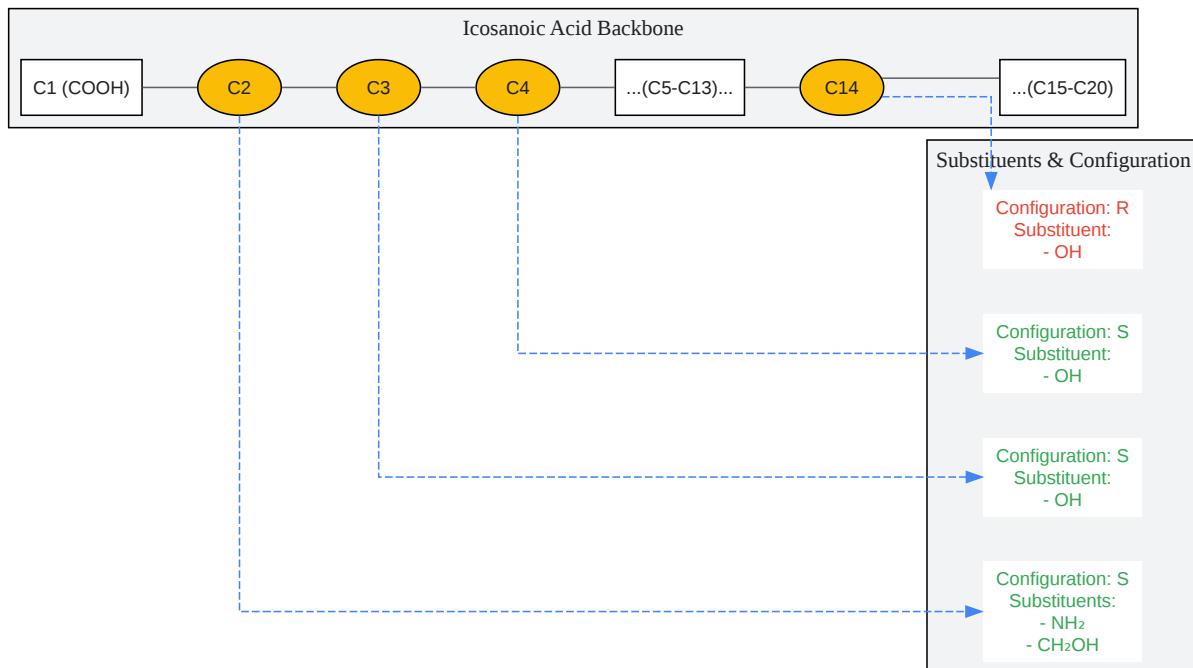
Chemical Structure and Physicochemical Properties

Mycestericin G is a C20 long-chain amino acid characterized by multiple hydroxyl groups and a quaternary α -carbon. It is structurally defined as the dihydro-derivative of Mycestericin E.^[1] The systematic IUPAC name for **Mycestericin G** is (2S,3S,4S,14R)-2-amino-3,4,14-trihydroxy-2-(hydroxymethyl)icosanoic acid.

The fundamental properties of **Mycestericin G** are summarized in the table below.

Property	Value	Reference
Molecular Formula	$C_{21}H_{43}NO_6$	[4]
Molecular Weight	405.57 g/mol	[4]
Appearance	White Solid	[5] [6]
Optical Rotation ($[\alpha]D^{20}$)	+12.3 (c 0.1, MeOH)	[5] [6]
Source Organism	Mycelia sterilia ATCC 20349	[1] [2]

Table 1: Physicochemical Properties of **Mycestericin G**.


Stereochemistry

The biological activity of **Mycestericin G** is intrinsically linked to its complex stereochemistry. The molecule possesses four stereogenic centers at positions C2, C3, C4, and C14. The established absolute configuration for each of these centers is critical for its interaction with biological targets.

The absolute configurations are:

- C2:S
- C3:S
- C4:S
- C14:R

The spatial arrangement of these stereocenters is a key focus of synthetic efforts and is crucial for its immunosuppressive function.

[Click to download full resolution via product page](#)

A logical diagram illustrating the four stereocenters of **Mycestericin G**.

Spectroscopic Data

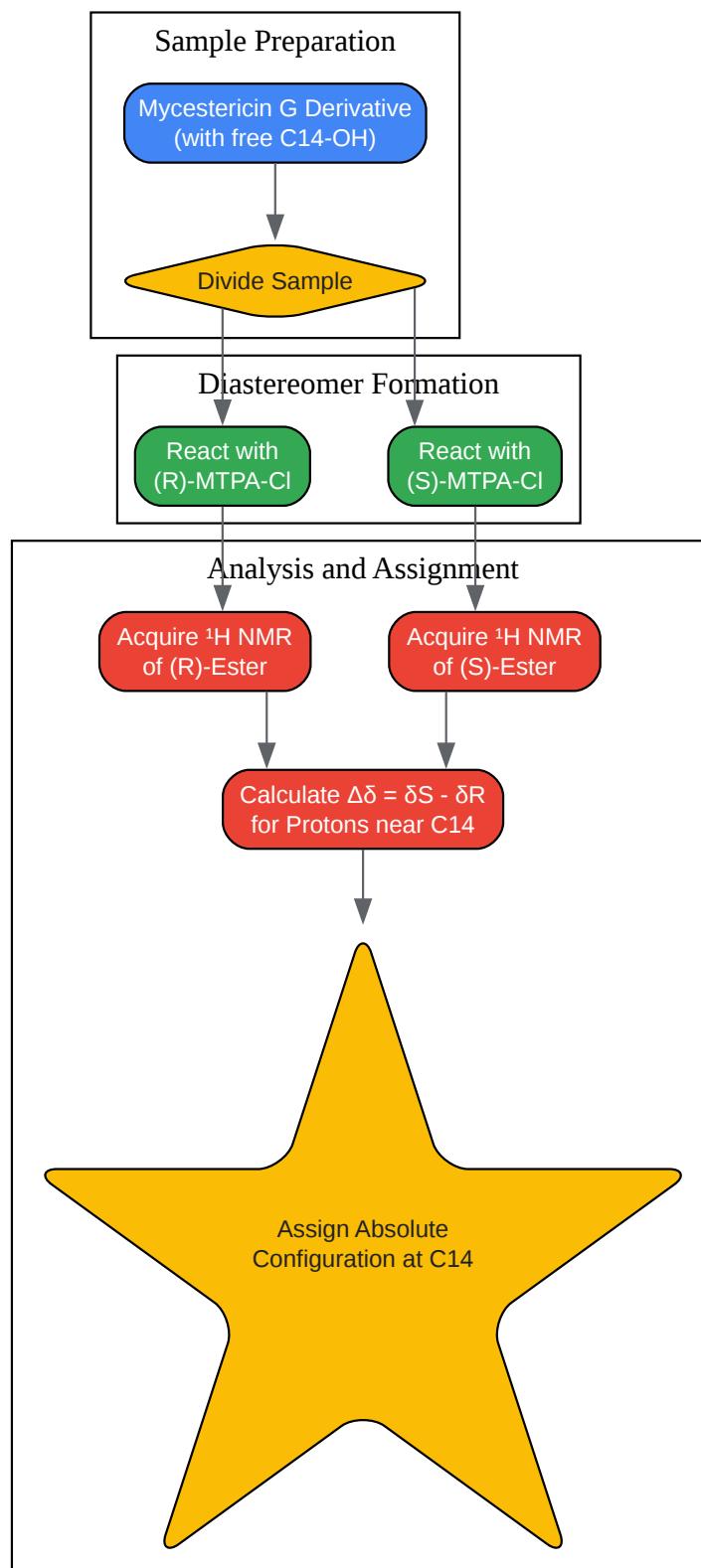
The structural elucidation and confirmation of synthetic **Mycestericin G** rely on various spectroscopic techniques. The following table summarizes key data obtained for the hydrochloride salt of synthetic **Mycestericin G**.

Technique	Data	Reference
¹ H NMR	δ (ppm) in CD ₃ OD, 400 MHz: 3.90 (d, J=12.4 Hz, 1H), 3.76 (d, J=12.4 Hz, 1H), 3.65 (m, 1H), 3.40 (m, 1H), 1.75-1.15 (m, 32H), 0.90 (t, J=6.8 Hz, 3H).	[5][6]
¹³ C NMR	δ (ppm) in CD ₃ OD, 100 MHz: 172.5, 75.3, 72.0, 71.1, 69.8, 62.1, 38.0, 34.0, 33.1, 30.8-30.5 (multiple peaks), 26.9, 26.8, 23.8, 14.5.	[5][6]
HRMS (ESI)	Calculated for C ₂₁ H ₄₄ NO ₆ [M+H] ⁺ : 406.3163. Found: 406.3168.	[5][6]

Table 2: Key Spectroscopic and Mass Spectrometry Data for **Mycestericin G HCl**.

Experimental Protocols

The complex structure of **Mycestericin G** requires sophisticated methods for both its stereochemical assignment and total synthesis.


Protocol 1: Determination of Absolute Configuration via Modified Mosher's Method

The absolute configuration of the C14 hydroxyl group was originally determined using the modified Mosher's method, a reliable NMR-based technique.[1][7]

Methodology:

- Esterification: The secondary alcohol at C14 of **Mycestericin G** (or a suitable derivative) is esterified in two separate reactions with the acid chlorides of (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetic acid (MTPA-Cl). This creates a pair of diastereomeric MTPA esters.

- NMR Analysis: ^1H NMR spectra are acquired for both the (R)-MTPA and (S)-MTPA esters.
- Chemical Shift Comparison: The chemical shifts (δ) of protons on both sides of the newly formed ester linkage are compared between the two diastereomers. The difference in chemical shifts ($\Delta\delta = \delta\text{S} - \delta\text{R}$) is calculated for each corresponding proton.
- Configuration Assignment: According to the Mosher model, protons that lie on the same side as the phenyl group of the MTPA moiety in the most stable conformation will be shielded (shifted upfield), while those on the same side as the CF_3 group will be deshielded (shifted downfield). A consistent pattern of positive and negative $\Delta\delta$ values for protons on either side of the C14 stereocenter allows for the unambiguous assignment of its absolute configuration as R.[1][8]

[Click to download full resolution via product page](#)

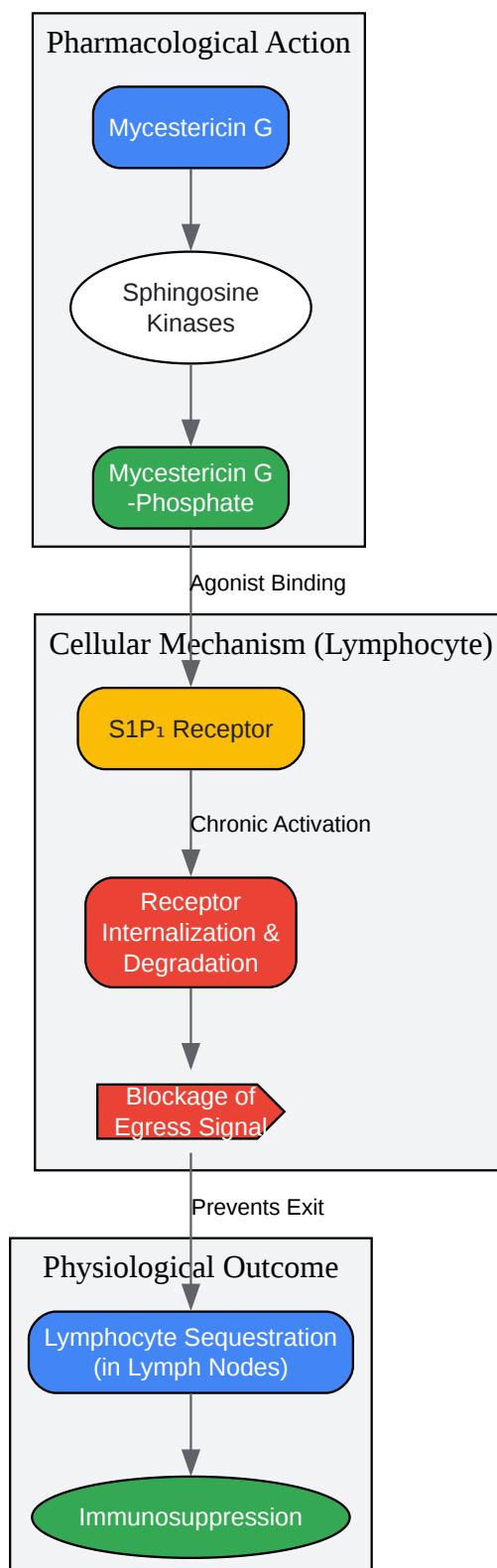
Workflow for determining C14 stereochemistry using Mosher's method.

Protocol 2: Stereoselective Total Synthesis

Recent total syntheses have provided access to **Mycestericin G** for further study. A key challenge is the stereoselective construction of the α -quaternary amino acid core (C2). One efficient modern approach involves a highly stereoselective nitroso-ene cyclization.[5][6]

Key Step: Nitroso-Ene Cyclization

- **Precursor Synthesis:** A Morita-Baylis-Hillman (MBH) adduct is prepared, which serves as the precursor for the key cyclization step. This precursor contains the necessary alkene and a hydroxylamino group.
- **Oxidation and Cyclization:** The hydroxylamino group is oxidized *in situ* to a nitroso species. This transient, electrophilic nitroso group immediately undergoes an intramolecular ene reaction with the strategically placed alkene.
- **Stereocenter Formation:** This cyclization step proceeds with high diastereoselectivity, establishing the crucial $\text{N}\alpha$ -quaternary stereogenic center at C2 with the correct (S) configuration. The stereochemical outcome is rationalized by a transition state that minimizes steric hindrance.[5]
- **Elaboration:** Following the successful cyclization, the cyclic intermediate is opened, and the remainder of the carbon skeleton is installed using standard methodologies such as Julia olefination to build the long aliphatic chain.[5][6]


Proposed Mechanism of Immunosuppressive Action

Mycestericin G is a structural analog of sphingosine, the backbone of sphingolipids. Its immunosuppressive activity is believed to be similar to that of other well-known sphingosine-like drugs such as FTY720 (Fingolimod) and Myriocin. The proposed mechanism involves the modulation of sphingosine-1-phosphate (S1P) receptors.

Signaling Pathway:

- **Phosphorylation:** *In vivo*, **Mycestericin G** is likely phosphorylated by sphingosine kinases to form **Mycestericin G**-phosphate.

- S1P Receptor Modulation: This phosphorylated form acts as a potent agonist at S1P receptors (primarily S1P₁), which are crucial for regulating lymphocyte trafficking.
- Receptor Internalization: Chronic activation of the S1P₁ receptor by the drug leads to its internalization and degradation, effectively making the lymphocytes insensitive to the endogenous S1P gradient.
- Lymphocyte Sequestration: The S1P gradient is required for lymphocytes to exit secondary lymphoid organs (lymph nodes, spleen). By functionally antagonizing the receptor, **Mycestericin G** traps lymphocytes, preventing their egress into the circulation.
- Immunosuppression: This sequestration of lymphocytes prevents them from reaching sites of inflammation or allografts, resulting in potent immunosuppression.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Determination of absolute configuration and biological activity of new immunosuppressants, mycestericins D, E, F and G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal metabolites. Part 14. Novel potent immunosuppressants, mycestericins, produced by Mycelia sterilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mycestericin F | C21H41NO5 | CID 139583169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mosher ester derivatives [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [A Technical Guide to the Chemical Structure and Stereochemistry of Mycestericin G]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15595787#mycestericin-g-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com